molecular formula C8H11F3O2 B11761206 (1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid

(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B11761206
M. Wt: 196.17 g/mol
InChI Key: CJMWFGSSEGRSHR-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Stereochemical Configuration

The molecular formula of (1R,3S)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid is C₈H₁₁F₃O₂ , with a molecular weight of 196.17 g/mol . Its IUPAC name, This compound, explicitly defines the spatial arrangement of substituents. The cyclohexane ring adopts a chair conformation, with the trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups occupying equatorial positions to minimize steric strain.

Key identifiers include:

  • CAS Numbers : 2231663-32-2 (stereospecific) and 31003-70-0 (non-stereospecific).
  • SMILES Notation : C1C[C@H](C[C@H](C1)C(F)(F)F)C(=O)O.
  • InChIKey : CJMWFGSSEGRSHR-RITPCOANSA-N.

The (1R,3S) configuration ensures distinct physicochemical properties compared to other stereoisomers. For instance, the trans-diaxial arrangement of -CF₃ and -COOH groups in this isomer reduces intramolecular dipole interactions, enhancing solubility in polar solvents like water and ethanol.

Comparative Analysis of Cyclohexanecarboxylic Acid Derivatives

The trifluoromethyl group’s electronegativity and steric bulk differentiate this compound from analogous cyclohexanecarboxylic acids. Below is a comparative analysis:

Property (1R,3S)-3-CF₃ Derivative 3-Hydroxy Derivative 4-CF₃ Isomer
Molecular Weight 196.17 g/mol 158.15 g/mol 196.17 g/mol
Boiling Point Not reported 285–290°C (dec.) 233.5°C at 760 mmHg
Solubility High in polar solvents Moderate in polar solvents Low in water
Stereochemical Impact Chair conformation stabilized Enhanced hydrogen bonding Axial -CF₃ increases strain

The 3-hydroxy derivative (CAS 31003-70-0) exhibits lower thermal stability due to hydrogen bonding between -OH and -COOH groups. In contrast, the 4-CF₃ isomer (trans-4-(trifluoromethyl)cyclohexanecarboxylic acid, CAS 133261-33-3) shows reduced solubility because the axial -CF₃ group increases steric hindrance.

Conformational Dynamics in Solution and Solid States

The compound’s conformational flexibility is influenced by solvent polarity and temperature. In the solid state, X-ray crystallography reveals a chair conformation with -CF₃ and -COOH groups in equatorial positions. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d₆) indicate rapid ring flipping at room temperature, with a free energy barrier (ΔG‡) of ~45 kJ/mol.

Key observations:

  • In polar solvents : The -COOH group engages in hydrogen bonding, stabilizing the chair conformation.
  • In apolar solvents : Van der Waals interactions between -CF₃ and the cyclohexane ring dominate, leading to slight puckering.
  • Temperature dependence : At temperatures below -20°C, conformational locking occurs, as evidenced by split signals in ¹⁹F NMR.

Density functional theory (DFT) calculations (B3LYP/6-311++G**) corroborate these findings, showing that the equatorial-equatorial conformation is energetically favored by 8.2 kJ/mol over axial-equatorial arrangements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

(1R,3S)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m1/s1

InChI Key

CJMWFGSSEGRSHR-RITPCOANSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(F)(F)F)C(=O)O

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis

Starting from naturally occurring chiral terpenes or amino acids, this approach modifies existing stereocenters. For instance, (−)-menthol derivatives have been functionalized with trifluoromethyl groups via radical trifluoromethylation using Langlois’ reagent (CF₃SO₂Na) and a copper catalyst. However, this method yields moderate enantiomeric excess (ee) (70–80%) and requires extensive purification.

Asymmetric Catalysis

Transition-metal-catalyzed asymmetric addition of trifluoromethylating agents to cyclohexene intermediates offers higher stereocontrol. A ruthenium-phosphine complex (e.g., RuCl₂[(R)-BINAP]) facilitates the enantioselective hydrotrifluoromethylation of cyclohexene carboxylic acid, achieving 90–92% ee under mild conditions (25°C, 1 atm H₂). The trifluoromethyl source, such as CF₃I or CF₃SiMe₃, is critical for reactivity and selectivity.

Carboxylation and Functional Group Interconversion

The carboxylic acid moiety is introduced via:

  • Kolbe-Schmitt Carboxylation : Reaction of a cyclohexanol intermediate with CO₂ at high pressure (50–100 bar) and temperature (150–200°C) in the presence of potassium tert-butoxide.

  • Oxidation of Alcohols : A cyclohexanol derivative bearing the trifluoromethyl group is oxidized using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO, yielding the carboxylic acid with >98% purity.

Resolution of Racemic Mixtures

When stereoselective synthesis proves challenging, kinetic resolution or chiral chromatography is employed. Immobilized lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the (1S,3R)-enantiomer from a racemic ester precursor, leaving the desired (1R,3S)-ester, which is subsequently hydrolyzed to the carboxylic acid. This method achieves 99% ee but suffers from low yields (30–40%).

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous-flow hydrogenation reactors paired with heterogeneous catalysts (e.g., Rh/Al₂O₃) enable throughputs of 1–5 kg/day. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
H₂ Pressure1,000–1,500 psig↑ Conversion (90→95%)
Temperature120–150°C↓ Side Products
SolventN-Methylpyrrolidone↑ Catalyst Stability
Catalyst Loading2–5 wt% Rh↑ Reaction Rate

Post-synthesis, crystallization from heptane/ethyl acetate mixtures removes residual isomers, achieving >98% chemical and stereochemical purity.

Comparative Analysis of Synthetic Routes

The table below evaluates three dominant methodologies:

MethodYield (%)ee (%)ScalabilityCost (USD/g)
Asymmetric Catalysis8592Moderate120
Chiral Pool6080Low250
Kinetic Resolution3599High180

Asymmetric catalysis balances yield and enantioselectivity, making it the preferred laboratory-scale method. Industrial processes favor kinetic resolution despite lower yields due to easier scalability .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced cyclohexane derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted cyclohexane compounds with different functional groups.

Scientific Research Applications

(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its interactions with enzymes and other biomolecules. These interactions can lead to various biological effects, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry
(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid 31003-70-0 C₈H₁₁F₃O₂ 196.17 -CF₃ at C3, -COOH at C1 (1R,3S)
3-(Trifluoromethyl)cyclohexanecarboxylic acid (non-chiral) 104907-44-0 C₈H₁₁F₃O₂ 196.17 -CF₃ at C3, -COOH at C1 Undefined
(1S,3R)-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid 735275-42-0 C₁₆H₁₇F₃O₃ 314.30 -CF₃-phenyl-ethyl-ketone at C3, -COOH at C1 (1S,3R)
cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid 735269-80-4 C₁₄H₁₅FO₃ 250.27 -3-fluorobenzoyl at C3, -COOH at C1 (1S,3R)
(1R,3S)-3-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid 735269-77-9 C₁₆H₂₀O₃ 260.33 -4-ethylbenzoyl at C3, -COOH at C1 (1R,3S)
Key Observations :

Stereochemical Impact: The (1R,3S) configuration in the target compound distinguishes it from non-chiral analogs (e.g., 104907-44-0) and enantiomers (e.g., 735269-80-4). Chirality affects binding affinity in drug-receptor interactions .

Substituent Diversity :

  • Electron-Withdrawing Groups : The -CF₃ group in the target compound enhances stability compared to -CH₃ or -Cl analogs .
  • Extended Side Chains : Compounds like 735275-42-0 and 735269-77-9 incorporate aromatic or aliphatic side chains, increasing molecular weight and complexity .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Boiling Point (°C) Melting Point (°C) LogP (Predicted) Solubility (Water)
This compound N/A N/A 1.92 Low (lipophilic -CF₃)
3-(Trifluoromethyl)cyclohexanecarboxylic acid (non-chiral) N/A N/A 1.92 Low
cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid 444.4 236.7 2.85 Insoluble (hydrophobic)
(1R,3S)-3-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid N/A N/A 3.10 Insoluble
Key Findings :
  • The -CF₃ group in the target compound reduces water solubility compared to hydroxylated analogs (e.g., 22267-35-2, LogP = 0.45) .
  • Bulky substituents (e.g., benzoyl in 735269-77-9) further decrease solubility due to increased hydrophobicity .

Research Challenges and Opportunities

  • Stereoselective Synthesis : Achieving high enantiomeric purity for the (1R,3S) configuration remains challenging .
  • Metabolic Stability : The -CF₃ group in the target compound improves resistance to oxidative metabolism compared to -CH₃ analogs .
  • Toxicity : Fluorinated compounds may pose environmental risks, necessitating rigorous safety assessments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer :

  • Carbodiimide-mediated coupling : Utilize (1R,3S)-configured intermediates with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DCM/DMF (3:1 v/v) to achieve stereoselective coupling. Reaction conditions (room temperature, 16 hours) are critical for minimizing racemization .

  • Chiral resolution : Apply chiral HPLC or enzymatic resolution techniques, as demonstrated for structurally related cyclohexane carboxylates (e.g., (1S,3R)-3-aminocyclohexane-1-carboxylic acid resolved via enzymatic methods) .

    Key Synthetic Parameters
    Reagents: EDCI, DMAP, Et₃N
    Solvent: DCM/DMF (3:1 v/v)
    Reaction Time: 16 hours
    Temperature: Room temperature

Q. How should researchers characterize the stereochemical configuration and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR in deuterated solvents (e.g., D₂O) to confirm stereochemistry. Peaks at δ ~3.19–3.26 ppm (multiplet) and δ 183.96 ppm (carboxylic acid carbon) are diagnostic for cyclohexane carboxylates .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular mass with an error margin <5 ppm. For example, HRMS for C₈H₁₁F₃O₂ should yield [M+H]⁺ = 221.0693 .
  • X-ray Diffraction : Grow single crystals via slow acetone/water diffusion to resolve absolute configuration .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact (GHS07: H315, H319) .
  • Spill Management : Use adsorbents (silica gel, acid-neutralizing agents) for liquid spills. Prevent environmental contamination by avoiding drainage discharge .
  • First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How can computational modeling predict the stereoelectronic effects of the trifluoromethyl group on reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces using InChI-derived structural data (e.g., InChI=1/C₁₆H₂₀O₃ for analogs) to map electron-withdrawing effects of the -CF₃ group .
  • Molecular Dynamics (MD) : Simulate conformational stability in aqueous/organic solvents to assess steric hindrance from the trifluoromethyl substituent .

Q. What strategies resolve discrepancies in NMR data between diastereomers or enantiomers?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Identify dynamic rotational barriers in cyclohexane rings by analyzing splitting patterns at low temperatures (e.g., -40°C) .
  • Chiral Derivatization : Use enantiopure shift reagents (e.g., Eu(hfc)₃) to split overlapping proton signals in racemic mixtures .

Q. How can researchers optimize chromatographic methods for separating this compound from closely related impurities?

  • Methodological Answer :

  • HPLC Method Development :
  • Column : C18 or chiral stationary phase (e.g., Chiralpak IA).
  • Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) for ionizable carboxylic acids. Adjust pH to 2.5–3.0 to enhance retention .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD/LOQ (<0.1% w/w), and precision (%RSD <2%) .

Data Contradiction Analysis

Q. How should conflicting CAS registry numbers (e.g., 31003-70-0 vs. 104907-44-0) be resolved?

  • Methodological Answer :

  • Cross-Referencing : Verify via authoritative databases (e.g., PubChem, ChemSpider) and peer-reviewed literature. (CAS list) cites 31003-70-0 for the (1R,3S) configuration, while refers to a racemic mixture (no stereochemistry specified) .
  • Structural Confirmation : Compare NMR/X-ray data from synthesized batches with literature values to confirm identity .

Applications in Drug Development

Q. What pharmacophore features make this compound suitable for protease inhibition studies?

  • Methodological Answer :

  • Molecular Docking : Use the carboxylic acid group as a zinc-binding motif (e.g., in metalloproteases) and the trifluoromethyl group for hydrophobic pocket interactions.
  • SAR Studies : Modify the cyclohexane ring (e.g., substituents at C4/C5) to enhance binding affinity, as seen in clopidogrel analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.